
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic carboxymethyl group, making it an effective agent in various applications, including detergents, emulsifiers, and antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide typically involves the quaternization of N-dodecyl-N-methyldodecan-1-amine with bromoacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-dodecyl-N-methyldodecan-1-amine+Bromoacetic acid→N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization or chromatography to remove any impurities and ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of substituted ammonium compounds.
Applications De Recherche Scientifique
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide primarily involves its surfactant properties. The compound interacts with lipid membranes, disrupting their structure and leading to cell lysis. This action is facilitated by the hydrophobic dodecyl chains inserting into the lipid bilayer, while the hydrophilic carboxymethyl group interacts with the aqueous environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): Similar in structure but with different chain lengths and functional groups.
Uniqueness
N-(Carboxymethyl)-N-dodecyl-N-methyldodecan-1-aminium bromide is unique due to its specific combination of hydrophobic and hydrophilic groups, which provides distinct surfactant properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
65316-85-0 |
|---|---|
Formule moléculaire |
C27H56BrNO2 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
carboxymethyl-didodecyl-methylazanium;bromide |
InChI |
InChI=1S/C27H55NO2.BrH/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27(29)30)25-23-21-19-17-15-13-11-9-7-5-2;/h4-26H2,1-3H3;1H |
Clé InChI |
WLELVDFKOUEVOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


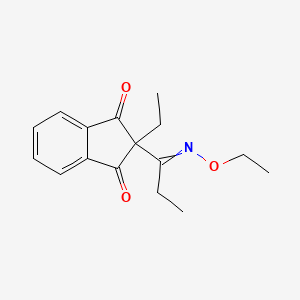
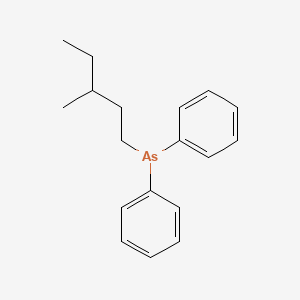
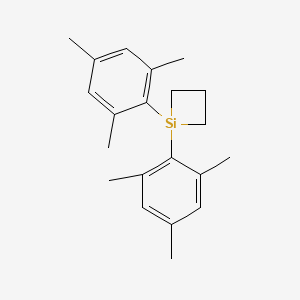
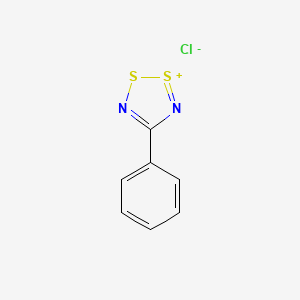
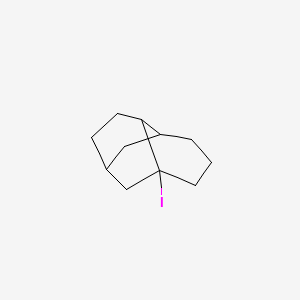
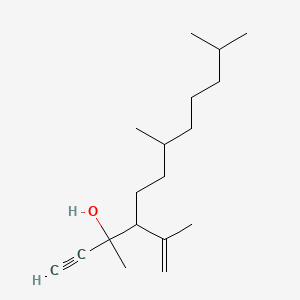
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)

![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)

![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
